molecular formula C10H17N3O B8523285 5-(tert-Butoxymethyl)-2-hydrazinopyridine

5-(tert-Butoxymethyl)-2-hydrazinopyridine

Cat. No. B8523285
M. Wt: 195.26 g/mol
InChI Key: GVCNGRWHHFCRLY-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

7.9 g (39.6 mmol) 5-(tert-butoxymethyl)-2-chloropyridine together with 19.8 g (395.6 mmol) hydrazine hydrate are divided into three portions of equal size and 15 ml ethanol are added to each portion. Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. for in each case 4 h. Thereafter, the three mixtures are combined and the solvent is removed. The residue is taken up in ethyl acetate and the mixture is washed once with saturated sodium bicarbonate solution. The aqueous phase is extracted once with ethyl acetate. The two ethyl acetate phases are combined and washed once with saturated sodium chloride solution. The mixture is dried over magnesium sulfate and the solvent is removed. The residue obtained is stirred in petroleum ether and the solid is filtered off.
Name
5-(tert-butoxymethyl)-2-chloropyridine
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10](Cl)=[N:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:15][NH2:16]>C(O)C>[C:1]([O:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([NH:15][NH2:16])=[N:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
5-(tert-butoxymethyl)-2-chloropyridine
Quantity
7.9 g
Type
reactant
Smiles
C(C)(C)(C)OCC=1C=CC(=NC1)Cl
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
O.NN
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to each portion
CUSTOM
Type
CUSTOM
Details
Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. for in each case 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
the mixture is washed once with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once with ethyl acetate
WASH
Type
WASH
Details
washed once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
the solid is filtered off

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OCC=1C=CC(=NC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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